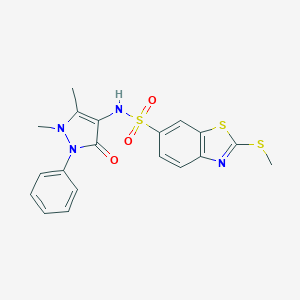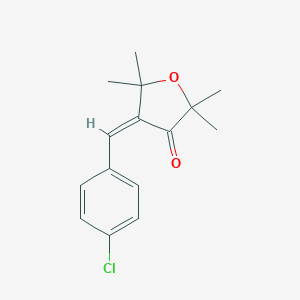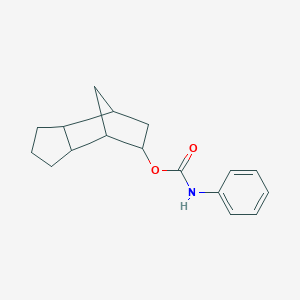![molecular formula C24H24N2O4S B299582 ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B299582.png)
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Substituents: The thiophene ring is then functionalized with the appropriate substituents. This can involve
Coupling Reactions: The final steps often involve coupling reactions to attach the benzylcarbamoyl and 4-methylphenylcarbonyl groups. This can be achieved using reagents like benzyl isocyanate and 4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
Medicinally, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
作用機序
The mechanism of action of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate would depend on its specific application. Generally, its effects could be mediated through interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Ethyl 5-(carbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks the benzyl group, potentially altering its bioactivity and chemical properties.
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(phenyl)carbonyl]amino}thiophene-3-carboxylate: Substitution of the 4-methylphenyl group with a phenyl group, which may affect its interaction with biological targets.
Uniqueness
ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
分子式 |
C24H24N2O4S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-24(29)19-16(3)20(22(28)25-14-17-8-6-5-7-9-17)31-23(19)26-21(27)18-12-10-15(2)11-13-18/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
BXWOPSDKYUUNFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)
![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)

![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299516.png)

![N-{2-[4-(MORPHOLINOSULFONYL)PHENOXY]ETHYL}METHANESULFONAMIDE](/img/structure/B299521.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)
